molecular formula C26H35ClN2O4 B15179314 4'-Chloro-2-(2,4-di-tert-pentylphenoxy)-3'-nitrobutyranilide CAS No. 27333-05-7

4'-Chloro-2-(2,4-di-tert-pentylphenoxy)-3'-nitrobutyranilide

Cat. No.: B15179314
CAS No.: 27333-05-7
M. Wt: 475.0 g/mol
InChI Key: NDHDBYBYUGLUJG-UHFFFAOYSA-N
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Description

4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide is a complex organic compound with the molecular formula C24H31ClN2O4 This compound is known for its unique chemical structure, which includes a chloro group, a nitro group, and a phenoxy group with tert-pentyl substituents

Preparation Methods

The synthesis of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the preparation of 2,4-di-tert-pentylphenol, which is then reacted with a suitable chlorinating agent to introduce the chloro group.

    Nitration: The chlorinated phenol is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling with butyranilide: The nitro-chlorophenol intermediate is then coupled with butyranilide under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group with tert-pentyl substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide can be compared with other similar compounds, such as:

    4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitroacetanilide: This compound has a similar structure but with an acetanilide moiety instead of a butyranilide moiety.

    2-Chloro-4-tert-amylphenol: This compound shares the chloro and tert-pentylphenoxy groups but lacks the nitro and butyranilide groups.

The uniqueness of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

27333-05-7

Molecular Formula

C26H35ClN2O4

Molecular Weight

475.0 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide

InChI

InChI=1S/C26H35ClN2O4/c1-8-22(24(30)28-18-12-13-20(27)21(16-18)29(31)32)33-23-14-11-17(25(4,5)9-2)15-19(23)26(6,7)10-3/h11-16,22H,8-10H2,1-7H3,(H,28,30)

InChI Key

NDHDBYBYUGLUJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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